2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride

Description

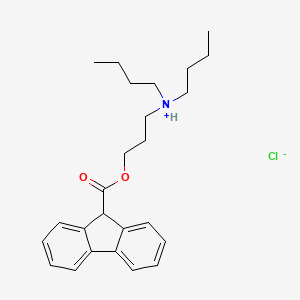

2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride is an aminoalkyl ester derivative of fluorene-9-carboxylic acid. Its molecular structure comprises a fluorene backbone esterified to a propyl chain bearing a di-n-butylamino group, with a hydrochloride counterion.

Properties

CAS No. |

63918-45-6 |

|---|---|

Molecular Formula |

C25H34ClNO2 |

Molecular Weight |

416.0 g/mol |

IUPAC Name |

dibutyl-[3-(9H-fluorene-9-carbonyloxy)propyl]azanium;chloride |

InChI |

InChI=1S/C25H33NO2.ClH/c1-3-5-16-26(17-6-4-2)18-11-19-28-25(27)24-22-14-9-7-12-20(22)21-13-8-10-15-23(21)24;/h7-10,12-15,24H,3-6,11,16-19H2,1-2H3;1H |

InChI Key |

BWRQEAMLTRYHGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH+](CCCC)CCCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride typically involves the esterification of 9H-fluorene-9-carboxylic acid with 2-(di-n-butylamino)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The carboxylate ester group undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for modifying solubility or generating bioactive metabolites.

In alkaline media, the ester undergoes nucleophilic acyl substitution, forming the carboxylate salt. Acidic conditions favor protonation of the carbonyl oxygen, accelerating water-mediated cleavage .

Amine Quaternization and Alkylation

The tertiary di-n-butylamino group participates in quaternization reactions, enhancing water solubility and biological interaction potential.

-

Quaternization with alkyl halides :

Example: Reaction with methyl iodide yields a quaternary ammonium salt, increasing polarity . -

Reductive alkylation : Sodium cyanoborohydride facilitates coupling with aldehydes/ketones, forming secondary amines (observed in structurally related compounds) .

Oxidation of the Fluorene Moiety

The fluorene core is susceptible to oxidative degradation under strong conditions:

Ozonolysis produces biphenyldicarboxaldehyde intermediates, confirmed by decomposition studies of polycyclic ozonides .

Salt Metathesis and Ion Exchange

The hydrochloride counterion can be replaced via ion-exchange reactions, altering physical properties:

-

Anion exchange : Treatment with silver nitrate (AgNO₃) replaces Cl⁻ with NO₃⁻, confirmed by precipitate formation.

-

Acid-base neutralization : Reacting with NaOH liberates the free amine base, which is oil-soluble .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related fluorene derivatives reveals:

| Temperature Range | Process | Byproducts |

|---|---|---|

| 150–200°C | Loss of HCl | Free amine base |

| 250–300°C | Ester decomposition | CO₂, propylene fragments |

| >300°C | Fluorene ring degradation | Polyaromatic hydrocarbons (PAHs) |

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles (e.g., amines, alcohols):

-

Aminolysis : Aniline derivatives displace the propyl group, forming fluorenecarboxamides .

-

Alcoholysis : Ethanol under acidic conditions generates ethyl 9-fluorenecarboxylate .

Photochemical Reactivity

UV irradiation induces radical formation at the fluorene core, leading to dimerization or cross-linking, as observed in nitro-polycyclic aromatic hydrocarbons .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that it can act as a permeation enhancer, facilitating the transdermal delivery of therapeutic agents. For instance, studies have demonstrated its effectiveness in improving the skin penetration of certain drugs, which is crucial for topical formulations .

Anticholinergic Properties

As a soft anticholinergic ester, this compound has been explored for its potential in treating conditions related to excessive cholinergic activity. Its efficacy as an anticholinergic agent could provide therapeutic benefits in managing disorders such as asthma and chronic obstructive pulmonary disease (COPD) by inhibiting muscarinic receptors .

Cosmetic Formulations

Stabilizers and Emulsifiers

In cosmetic formulations, 2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride is utilized as an emulsifier and stabilizer. Its properties help maintain the stability of emulsions, ensuring that cosmetic products remain homogenous over time. This application is particularly valuable in creams and lotions where consistent texture and performance are essential .

Moisturizing Agents

The compound has also been incorporated into moisturizing formulations due to its ability to enhance skin hydration levels. Experimental designs have shown that formulations containing this compound exhibit improved sensory properties and moisturizing effects compared to those without it .

Material Science Applications

Polymeric Materials

Research indicates that this compound can be used in the synthesis of novel polymeric materials with specific functionalities. Its incorporation into polymer matrices can enhance properties such as flexibility, strength, and thermal stability. These materials find applications in coatings, adhesives, and other industrial products .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and potential disruption of cellular processes. It may also induce oxidative stress and interact with various enzymes and receptors .

Comparison with Similar Compounds

Aminoalkyl Fluorenecarboxylate Derivatives

A closely related analog, 2-(diethylamino)propyl 9-fluorenecarboxylate hydrochloride (CID 45425), shares the fluorenecarboxylate backbone but substitutes diethylamino for di-n-butylamino groups. Key differences include:

- Molecular Weight : The di-n-butyl variant has a higher molecular weight (CₙH₂ₙ₊₁ groups increase by 56 Da compared to ethyl), impacting bioavailability and diffusion rates.

- Lipophilicity : Di-n-butyl groups enhance lipophilicity (logP ~4.5 estimated) versus diethyl (logP ~3.2), favoring membrane permeability but reducing aqueous solubility.

Quinoline-Based Carboxamides

Compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride () differ in backbone (quinoline vs. fluorene) and functional groups (carboxamide vs. ester). Notable contrasts:

- Stability : Esters (e.g., fluorenecarboxylate) are more prone to hydrolysis than carboxamides, affecting metabolic stability.

- Basicity: The di-n-butylamino group (pKa ~9.5) is less basic than dimethylamino (pKa ~10.5), influencing protonation states in physiological environments.

- Aromatic Interactions: Fluorene’s extended π-system may enhance stacking interactions compared to quinoline’s smaller aromatic system .

Thiopyrimidinone Derivatives

Thiopyrimidinones (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones in ) feature heterocyclic cores with sulfur atoms and aminoalkyl side chains. Key distinctions:

Piperazine-Based Phenoxy Derivatives

Piperazine compounds like HBK14–HBK19 () incorporate phenoxy and methoxyphenyl groups. Structural contrasts include:

- Polarity : Piperazine derivatives with methoxyphenyl groups are more polar than the lipophilic fluorenecarboxylate.

- Target Specificity : Piperazines often target neurotransmitter receptors (e.g., serotonin, dopamine), whereas fluorenecarboxylate’s biological targets remain uncharacterized .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorene moiety : A polycyclic aromatic hydrocarbon that may contribute to its biological activity.

- Di-n-butylamino group : This moiety can enhance lipophilicity and potentially increase membrane permeability.

- Carboxylate functionality : May play a role in interaction with biological targets.

- Cell Membrane Interaction : The compound's lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

- Receptor Modulation : Preliminary studies suggest that it may act on specific receptors involved in neurotransmission or cell signaling, although detailed receptor binding studies are still needed.

Pharmacological Applications

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The fluorene structure is known for its potential anti-cancer properties due to its ability to intercalate DNA and inhibit topoisomerases.

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective capabilities, possibly through modulation of neurotransmitter systems.

Toxicological Studies

Research indicates that compounds with similar structures can exhibit cytotoxic effects. Studies have shown that nitro-substituted polycyclic aromatic hydrocarbons can induce oxidative stress and genotoxicity in various cell lines, suggesting that caution should be exercised when considering this compound for therapeutic use.

Study 1: Antitumor Activity

A study investigated the effects of a structurally similar compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Neurotoxicity Assessment

In another study, the neurotoxic effects of related compounds were assessed in rodent models. The findings indicated significant behavioral changes and neuronal damage at higher doses, underscoring the importance of thorough toxicity evaluations for derivatives of this class.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Modulation of neurotransmitter release | |

| Cytotoxicity | Induction of oxidative stress |

Toxicological Profile

Q & A

Q. What frameworks guide hypothesis generation when mechanistic studies yield conflicting results?

- Methodological Answer : Apply the quadripolar model:

- Theoretical pole : Align with fluorene-based drug design literature.

- Epistemological pole : Use Bayesian inference to weigh evidence.

- Morphological pole : Design follow-up experiments (e.g., isotope labeling).

- Technical pole : Optimize LC-MS/MS parameters for trace detection.

This integrates qualitative and quantitative reasoning to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.